Mu-Opioid Receptor Binding Affinity vs. Octahydroquinolizine
In a direct head-to-head comparison of constrained mu-opioid receptor antagonists, substitution of the octahydroquinolizine template (Compound 4) with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (Compound 36) yielded a measurable improvement in receptor binding affinity. The pyrido[1,2-a]pyrazine derivative exhibited a K(i) of 0.47 nM against the cloned human mu-opioid receptor, compared to 0.62 nM for the octahydroquinolizine comparator, representing a 1.32-fold enhancement in affinity [1].
| Evidence Dimension | Mu-opioid receptor binding affinity (K(i)) |
|---|---|
| Target Compound Data | K(i) = 0.47 nM (Compound 36, octahydro-1H-pyrido[1,2-a]pyrazine scaffold) |
| Comparator Or Baseline | K(i) = 0.62 nM (Compound 4, octahydroquinolizine template) |
| Quantified Difference | 1.32-fold lower K(i) (0.47 nM vs. 0.62 nM) |
| Conditions | Competition binding assay using [3H]diprenorphine on membranes from CHO cells expressing cloned human mu-opioid receptor |
Why This Matters
Improved binding affinity indicates that the pyrido[1,2-a]pyrazine scaffold may enable lower dosing or enhanced target engagement in mu-opioid receptor antagonist development programs.
- [1] Le Bourdonnec, B.; Goodman, A. J.; Graczyk, T. M.; Belanger, S.; Seida, P. R.; DeHaven, R. N.; Dolle, R. E. Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. J. Med. Chem. 2006, 49 (25), 7290–7306. View Source
